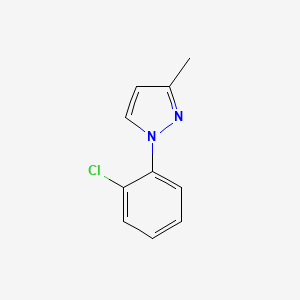

1-(2-chlorophenyl)-3-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

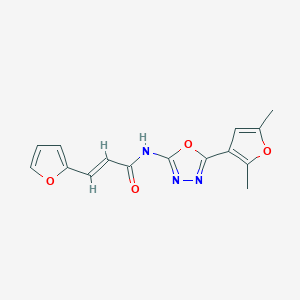

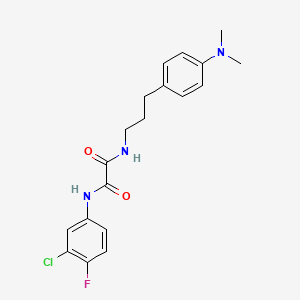

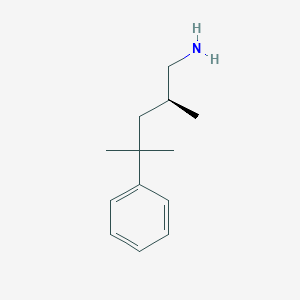

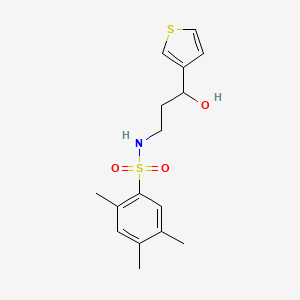

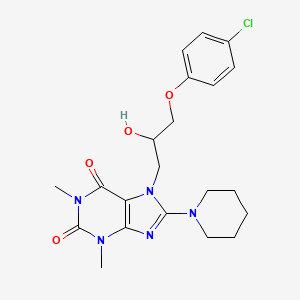

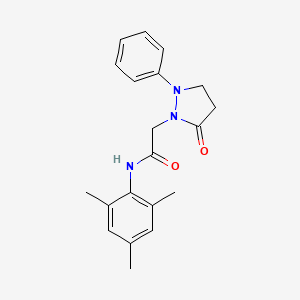

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any notable characteristics .

Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its derivatives are synthesized for various scientific research applications. These compounds are typically characterized using techniques like single-crystal X-ray diffraction, spectroscopic methods, and others. For instance, a study by Kamani et al. (2019) describes the synthesis and characterization of a tolylthiopyrazol bearing methyl group, offering insights into its molecular structure (Kamani et al., 2019).

Crystallography and Molecular Structure

- Research in crystallography often involves analyzing the molecular structure of such compounds. The structural properties of these molecules, including their crystallographic parameters, are studied to understand their chemical behavior and potential applications. For example, the work by Kumarasinghe et al. (2009) focuses on the regiospecific synthesis of a related compound and the use of crystallography for unambiguous structure determination (Kumarasinghe et al., 2009).

Antimicrobial and Anticancer Properties

- Some derivatives of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole exhibit antimicrobial and anticancer properties, making them subjects of pharmacological studies. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, demonstrating the biomedical potential of these compounds (Hafez et al., 2016).

Biological Activity and Synthesis Optimization

- The biological activity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole derivatives is a significant area of research. These compounds are synthesized and optimized for potential biological activity, particularly in cancer therapy. For instance, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for biologically active compounds (Liu et al., 2017).

Application in Fungicides and Environmental Studies

- Derivatives of this compound are also used in the synthesis of novel fungicides. Liu et al. (2011) synthesized a radioactive pyraoxystrobin labeled in the pyrazole ring system, indicating its use in environmental studies and the development of fungicides (Liu et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as clonazepam, a benzodiazepine, have been shown to bind to gaba a receptors, thus increasing the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (gaba) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to modulate their function . For instance, Clonazepam’s primary mechanism of action is the modulation of GABA function in the brain, by the benzodiazepine receptor, located on GABA A receptors, which, in turn, leads to enhanced GABAergic inhibition of neuronal firing .

Biochemical Pathways

Based on the potential target of action, it can be inferred that it may influence the gabaergic neurotransmission pathway .

Pharmacokinetics

Similar compounds such as clonazepam have a bioavailability of 90%, are metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on the potential mode of action, it can be inferred that it may lead to enhanced gabaergic inhibition of neuronal firing, potentially affecting neuronal excitability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOMJYLPSDFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)

![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)

![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)